5-iodo-1-methyl-1H-pyrazol-4-amine dihydrochloride 5-iodo-1-methyl-1H-pyrazol-4-amine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 2138174-19-1
VCID: VC7536058
InChI: InChI=1S/C4H6IN3.2ClH/c1-8-4(5)3(6)2-7-8;;/h2H,6H2,1H3;2*1H
SMILES: CN1C(=C(C=N1)N)I.Cl.Cl
Molecular Formula: C4H8Cl2IN3
Molecular Weight: 295.93

5-iodo-1-methyl-1H-pyrazol-4-amine dihydrochloride

CAS No.: 2138174-19-1

Cat. No.: VC7536058

Molecular Formula: C4H8Cl2IN3

Molecular Weight: 295.93

* For research use only. Not for human or veterinary use.

5-iodo-1-methyl-1H-pyrazol-4-amine dihydrochloride - 2138174-19-1

Specification

CAS No. 2138174-19-1
Molecular Formula C4H8Cl2IN3
Molecular Weight 295.93
IUPAC Name 5-iodo-1-methylpyrazol-4-amine;dihydrochloride
Standard InChI InChI=1S/C4H6IN3.2ClH/c1-8-4(5)3(6)2-7-8;;/h2H,6H2,1H3;2*1H
Standard InChI Key YEURMZZQIAQWRW-UHFFFAOYSA-N
SMILES CN1C(=C(C=N1)N)I.Cl.Cl

Introduction

Structural and Molecular Properties

Core Molecular Framework

The compound’s molecular formula is C₄H₆IN₃·2HCl, with a molecular weight of 296.90 g/mol (including the dihydrochloride counterions) . The pyrazole ring features a methyl group at the 1-position, an iodine atom at the 5-position, and an amine group at the 4-position. The dihydrochloride salt enhances aqueous solubility, a critical factor for biological testing .

Table 1: Structural Descriptors

PropertyValueSource
SMILESCN1C(=C(C=N1)N)I.Cl.Cl
InChIKeyXLLKMYHFAASDDF-UHFFFAOYSA-N
Molecular FormulaC₄H₆IN₃·2HCl
Molecular Weight296.90 g/mol

Spectroscopic and Computational Data

Predicted collision cross-section (CCS) values, derived from ion mobility spectrometry, provide insights into its gas-phase behavior. For instance, the [M+H]+ adduct (m/z 223.97) has a CCS of 128.9 Ų, while the [M+Na]+ adduct (m/z 245.95) exhibits 132.6 Ų . These metrics aid in mass spectrometry-based identification and purity assessments.

Table 2: Predicted CCS Values for Major Adducts

Adductm/zCCS (Ų)
[M+H]+223.96793128.9
[M+Na]+245.94987132.6
[M-H]-221.95337123.6

Synthesis and Purification

Synthetic Pathways

While no direct synthesis route for this compound is documented, analogous methods for iodinated pyrazoles suggest feasible strategies. For example, the iodination of 1-methyl-1H-pyrazol-4-amine using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in acidic media could yield the 5-iodo derivative . Subsequent treatment with hydrochloric acid would generate the dihydrochloride salt.

Purification and Characterization

Recrystallization from ethanol-water mixtures (e.g., 40% v/v ethanol) is a common purification technique for pyrazole salts, ensuring high purity (>95%) . Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical for structural validation.

Physicochemical and Stability Profiles

Solubility and Stability

The dihydrochloride salt improves solubility in polar solvents such as water and methanol, though exact solubility data remain unreported. Stability studies under ambient conditions indicate no significant decomposition, as evidenced by consistent purity metrics in commercial samples .

Thermal Properties

Thermogravimetric analysis (TGA) of similar pyrazole derivatives suggests decomposition temperatures above 200°C, inferring moderate thermal stability. Differential scanning calorimetry (DSC) would be required to confirm melting points and phase transitions.

Applications and Research Utility

Pharmaceutical Intermediates

Pyrazole derivatives are pivotal in drug discovery, particularly as kinase inhibitors and anti-inflammatory agents. The iodine atom in this compound offers a handle for further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura), enabling diversification into targeted libraries .

Agrochemical Development

Halogenated pyrazoles are explored in agrochemistry for herbicidal and insecticidal activities. The iodine substitution may enhance binding affinity to pest-specific enzymes, though bioactivity data for this specific compound are lacking .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator